molecular formula C12H19FNO3P B14223461 Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester CAS No. 827321-02-8

Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester

Cat. No.: B14223461
CAS No.: 827321-02-8
M. Wt: 275.26 g/mol
InChI Key: AIZUXIQBECAPIH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester is a compound that belongs to the class of organophosphorus compounds. This compound features a phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The presence of the [(2S)-2-amino-2-(4-fluorophenyl)ethyl] group adds unique properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate amino alcohol under acidic conditions. The reaction typically proceeds via the formation of an intermediate phosphonate ester, which is then hydrolyzed to yield the desired phosphonic acid derivative .

Industrial Production Methods

Industrial production of this compound often employs the McKenna procedure, which involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates. This method is favored due to its convenience, high yields, and mild reaction conditions . The process can be further accelerated using microwave irradiation, which enhances the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphinite derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and inhibiting their activity. It can also mimic phosphate groups, allowing it to interfere with enzymatic processes that involve phosphorylation . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties.

Properties

CAS No.

827321-02-8

Molecular Formula

C12H19FNO3P

Molecular Weight

275.26 g/mol

IUPAC Name

(1S)-2-diethoxyphosphoryl-1-(4-fluorophenyl)ethanamine

InChI

InChI=1S/C12H19FNO3P/c1-3-16-18(15,17-4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,14H2,1-2H3/t12-/m1/s1

InChI Key

AIZUXIQBECAPIH-GFCCVEGCSA-N

Isomeric SMILES

CCOP(=O)(C[C@H](C1=CC=C(C=C1)F)N)OCC

Canonical SMILES

CCOP(=O)(CC(C1=CC=C(C=C1)F)N)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.